molecular formula C30H23KN4O8 B1666441 Azilsartan kamedoxomil CAS No. 863031-24-7

Azilsartan kamedoxomil

Katalognummer B1666441
CAS-Nummer: 863031-24-7
Molekulargewicht: 606.6 g/mol
InChI-Schlüssel: IHWFKDWIUSZLCJ-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Azilsartan Kamedoxomil is an angiotensin II receptor blocker . It is used for the treatment of hypertension and is marketed under the brand name Edarbi . It is used as the prodrug azilsartan medoxomil and was developed by Takeda . The most common adverse reaction in adults is diarrhea .


Molecular Structure Analysis

Azilsartan Kamedoxomil has a chemical formula of C30H23KN4O8 . It has a molecular weight of 606.632 . Unlike other ARBs which have a tetrazole attached to the molecule, azilsartan has an oxadiazole, which has an acidic proton at the nitrogen .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

  • Commercial Synthesis : Azilsartan Kamedoxomil, an angiotensin II receptor blocker, has a commercially viable synthesis process developed, featuring high overall yield (36%) and 99.52% HPLC purity (Garaga et al., 2015).
  • Characterization of Related Substances : The synthesis process of Azilsartan Kamedoxomil revealed four related substances, characterized in detail to understand their origin and properties (Maddi et al., 2017).

Drug Delivery and Formulation

  • Lipid Matrix Microencapsulation : Research on lipid matrix controlled-release microparticles of Azilsartan Kamedoxomil aims to enhance its permeability and provide a prolonged release profile, crucial for Biopharmaceutical classification (BCS) IV drugs characterized by poor permeability (Rahi et al., 2022).

Molecular and Cellular Effects

  • Pleiotropic Effects : Azilsartan shows pleiotropic ARB features beyond blood pressure reduction, influencing adipogenesis, gene expression related to metabolic pathways, vascular cell proliferation, and blocking angiotensin II-induced activation of mitogen-activated protein kinase (Kajiya et al., 2011).

Clinical Comparisons and Utility

  • Efficacy in Hypertension : Azilsartan Medoxomil shows superior efficacy in lowering blood pressure compared to other ARBs in randomized, placebo-controlled trials (White et al., 2011).
  • Combination Therapy for Hypertension : Azilsartan combined with chlorthalidone offers more effective blood pressure control than olmesartan plus hydrochlorothiazide in patients with hypertension (Cushman et al., 2012).

Pharmacokinetics and Safety

  • Pharmacokinetics Evaluation : The safety and pharmacokinetics of Azilsartan Medoxomil were evaluated, affirming its effectiveness in essential hypertension with minimal side effects (Perry, 2012).
  • Effects on Age, Sex, and Race : A study found that age, sex, and race have no significant effect on the pharmacokinetics of Azilsartan Medoxomil, affirming its broad applicability (Harrell et al., 2015).

Miscellaneous Applications

  • Kidney and Cardiovascular Protection : Azilsartan Medoxomil demonstrates kidney and heart protective effects, particularly in models of hypertension and metabolic syndrome (Khan et al., 2014).
  • Potential in Periodontitis Treatment : Azilsartan's effects on bone loss, inflammation, and expression of MMPs, RANKL/RANK, OPG in periodontal disease were investigated, showing promising results in reducing bone loss and inflammation (de Araújo et al., 2014).

Safety And Hazards

Azilsartan Kamedoxomil should be handled with care to avoid dust formation and inhalation. Contact with skin and eyes should be avoided. In case of accidental release, personal protective equipment should be used, and the area should be ventilated .

Zukünftige Richtungen

Azilsartan medoxomil is speculated to lower mortality rates and the onset of cardiovascular disease . It may have potential off-label uses in patients with a history of myocardial infarction or heart failure .

Eigenschaften

IUPAC Name

potassium;(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-3-[[4-[2-(5-oxo-1-oxa-2-aza-4-azanidacyclopent-2-en-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24N4O8.K/c1-3-38-28-31-23-10-6-9-22(27(35)39-16-24-17(2)40-30(37)41-24)25(23)34(28)15-18-11-13-19(14-12-18)20-7-4-5-8-21(20)26-32-29(36)42-33-26;/h4-14H,3,15-16H2,1-2H3,(H,32,33,36);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWFKDWIUSZLCJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)[N-]5)C(=O)OCC6=C(OC(=O)O6)C.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H23KN4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70235483
Record name Azilsartan kamedoxomil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70235483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

606.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azilsartan kamedoxomil

CAS RN

863031-24-7
Record name Azilsartan kamedoxomil [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863031247
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azilsartan kamedoxomil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70235483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Azilsartan Medoxomil Potassium (TAK-491)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AZILSARTAN KAMEDOXOMIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WEC6I2K1FC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azilsartan kamedoxomil
Reactant of Route 2
Reactant of Route 2
Azilsartan kamedoxomil
Reactant of Route 3
Reactant of Route 3
Azilsartan kamedoxomil
Reactant of Route 4
Reactant of Route 4
Azilsartan kamedoxomil
Reactant of Route 5
Reactant of Route 5
Azilsartan kamedoxomil
Reactant of Route 6
Reactant of Route 6
Azilsartan kamedoxomil

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.